

Flavokawain B PPAR γ agonist binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Flavokawain B

CAS No.: 1775-97-9

Cat. No.: S528053

Get Quote

Quantitative Data Summary

Parameter	Findings
Binding Affinity (SPR)	Confirmed high-affinity binding to PPAR γ [1].
In Vitro Activity	Increased glucose uptake; partial PPAR γ activation; minimal adipogenesis [1] [2].
In Vivo Efficacy	Lowered blood glucose & glycated hemoglobin in diabetic mice [1] [2].
Key Mechanism	Inhibits CDK5-mediated PPAR γ phosphorylation at Ser273 [1].
Critical Safety Finding	Induced hepatotoxicity in HepG2 cells (LD ₅₀ = 15.3 μ M) and in mice [3].

Experimental Protocols

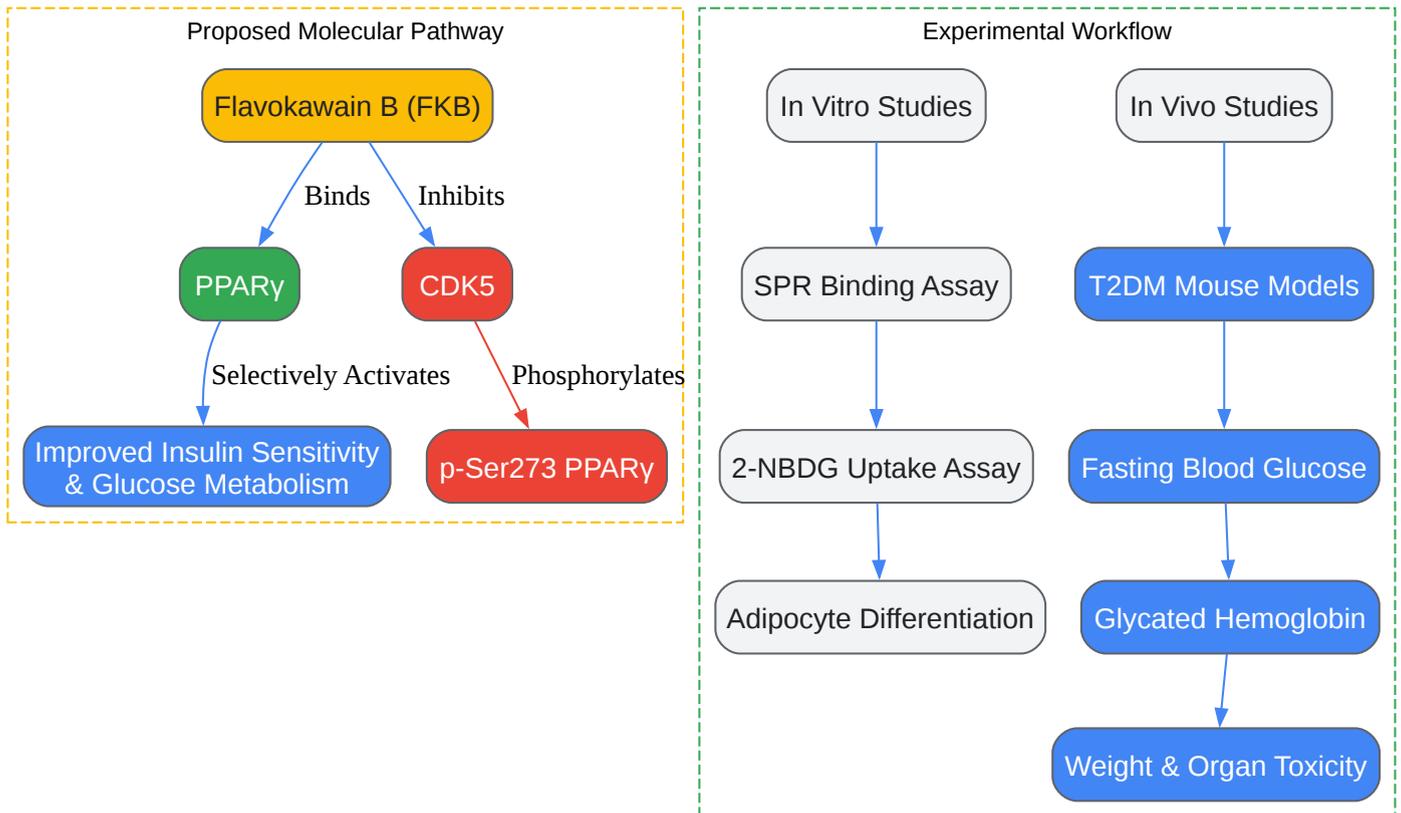
Experiment	Detailed Methodology
Binding Affinity (SPR)	Recombinant human PPAR γ protein immobilized on CM5 sensor chip; binding affinity measured via amine coupling kit [2].
Cellular Glucose Uptake	2-NBDG fluorescent glucose analog used; HepG2 & 3T3-L1 cells treated with FKB; uptake measured via fluorescence [2].
Adipocyte Differentiation	3T3-L1 preadipocytes differentiated with FKB or Rosiglitazone; lipid accumulation quantified via Oil Red O staining [2].
Gene Expression (qPCR)	mRNA extracted from FKB-treated 3T3-L1 cells; expression of insulin sensitivity & adipogenesis genes analyzed via qPCR [2].
In Vivo Efficacy	HFD-fed/STZ-treated and db/db mice treated with FKB; fasting blood glucose, postprandial glucose, and glycated hemoglobin measured [1] [2].

Mechanism of Action & Experimental Workflow

FKB acts as a **Selective PPAR γ Modulator (SPPAR γ M)**. Unlike full agonists like Rosiglitazone, which robustly activate the entire transcriptional program leading to both insulin sensitization and adverse effects, FKB only partially activates PPAR γ [1] [2]. A key mechanism is its ability to **inhibit the phosphorylation of PPAR γ at the Ser273 residue** by kinases like CDK5. This specific phosphorylation is linked to the dysregulation of diabetic genes, and its inhibition is considered a major contributor to FKB's insulin-sensitizing effects without promoting significant weight gain [1] [4].

The following diagram illustrates the primary signaling pathway and the overall experimental workflow used to characterize FKB.

FKB Mechanism and Experimental Flow



[Click to download full resolution via product page](#)

Diagram of FKB's proposed mechanism and key experiments. FKB binds PPAR γ and inhibits CDK5-mediated Ser273 phosphorylation, leading to selective gene regulation and improved insulin sensitivity. Experiments progress from molecular binding to in vivo efficacy and safety.

Hepatotoxicity: A Critical Consideration

In contrast to the 2024 findings, a 2010 study identified FKB as a **potent hepatotoxin** [3]. The study reported:

- **Cytotoxicity:** FKB induced cell death in HepG2 and L-02 liver cell lines with LD₅₀ values of 15.3 μM and 32 μM, respectively [3].
- **Proposed Mechanism:** The hepatotoxicity was mediated by induction of oxidative stress, depletion of glutathione (GSH), and modulation of IKK/NF-κB and MAPK signaling pathways [3].
- **In Vivo Evidence:** Oral consumption of FKB in mice led to inhibition of hepatic NF-κB activity and severe liver damage [3].

This finding is critical because **kava extracts, the source of FKB, have been restricted in many countries due to hepatotoxicity concerns** [3]. The divergence in safety outcomes between the recent and older studies could be related to dosage, extraction methods, or specific formulations, highlighting a major area for further investigation.

Conclusion and Future Directions

Flavokawain B is a compelling natural SPPAR γ M that demonstrates powerful anti-diabetic efficacy in preclinical models. Its unique mechanism of inhibiting PPAR γ -Ser273 phosphorylation separates insulin-sensitizing benefits from adverse effects like weight gain.

However, the historically reported hepatotoxicity cannot be overlooked. Future research and drug development efforts should focus on:

- **Elucidating the dose-response relationship** between the therapeutic and toxic effects of FKB.
- **Exploring chemical analogs** of FKB that retain the beneficial PPAR γ modulation without the associated liver risk.
- **Investigating formulation strategies**, such as combination with glutathione precursors [3], to mitigate potential oxidative stress in the liver.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. is an effective natural peroxisome proliferator-activated... Flavokawain B [pubmed.ncbi.nlm.nih.gov]

2. Flavokawain B is an effective natural peroxisome ... [sciencedirect.com]
3. Flavokawain B, the hepatotoxic constituent from kava root ... [pmc.ncbi.nlm.nih.gov]
4. Cooperative cobinding of synthetic and natural ligands to the nuclear... [elifesciences.org]

To cite this document: Smolecule. [Flavokawain B PPAR γ agonist binding affinity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528053#flavokawain-b-ppar-agonist-binding-affinity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com